
N-Acetyl-O-(4-methylphenyl)-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-(4-methylphenyl)-L-serine typically involves the acetylation of L-serine followed by the introduction of the 4-methylphenyl group. One common method involves the use of acetic anhydride and a suitable catalyst to acetylate the amino group of L-serine. The 4-methylphenyl group can then be introduced through a nucleophilic substitution reaction using a suitable phenylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-O-(4-methylphenyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the 4-methylphenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
N-Acetyl-O-(4-methylphenyl)-L-serine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-O-(4-methylphenyl)-L-serine involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and enzymes. The 4-methylphenyl group can influence the compound’s binding affinity and specificity for certain receptors or enzymes, thereby modulating biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-serine: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
O-(4-Methylphenyl)-L-serine: Lacks the acetyl group, affecting its reactivity and applications.
N-Acetyl-O-(phenyl)-L-serine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
N-Acetyl-O-(4-methylphenyl)-L-serine is unique due to the presence of both the acetyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds, making it valuable for various applications.
Propriétés
Numéro CAS |
65445-68-3 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(4-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8-3-5-10(6-4-8)17-7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
Clé InChI |
MMYJEGHNVMUYFO-NSHDSACASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)OCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



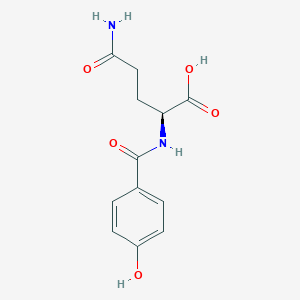
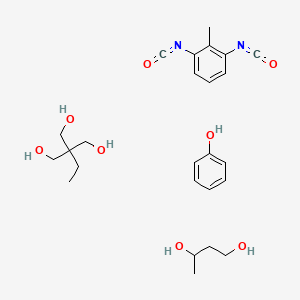
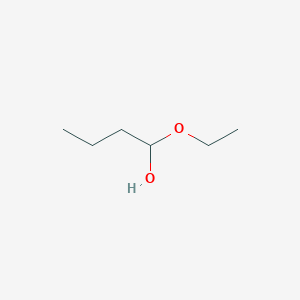
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)

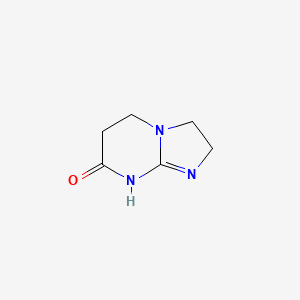
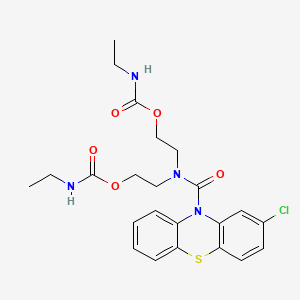
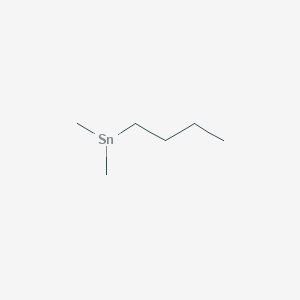
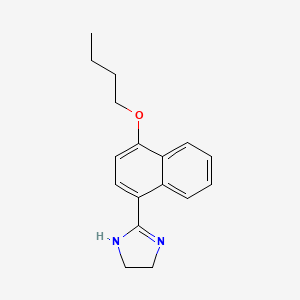


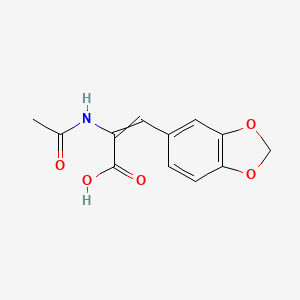
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
